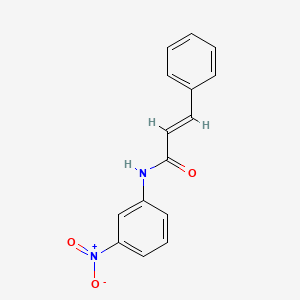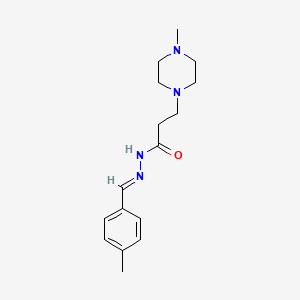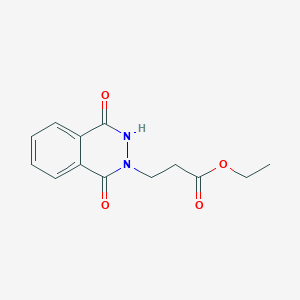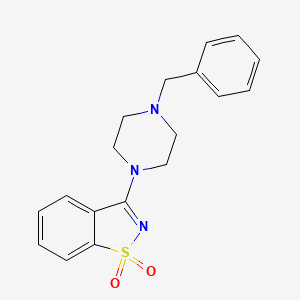
N-(3-nitrophenyl)-3-phenylacrylamide
Overview
Description
N-(3-nitrophenyl)-3-phenylacrylamide, commonly known as NPPA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 316.32 g/mol. NPPA has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
Photoresponsive Polymers :A study by Sobolčiak et al. (2013) focused on the synthesis of a cationic polymer that can switch to a zwitterionic form upon exposure to light at 365 nm. This polymer, synthesized using a process involving a photolabile o-nitrobenzyl carboxymethyl pendant, has applications in DNA condensation and release, and demonstrates antibacterial activity that can be modulated by light exposure (Sobolčiak et al., 2013).
Corrosion Inhibition in Metals :Research by Abu-Rayyan et al. (2022) explored acrylamide derivatives, including those similar to N-(3-nitrophenyl)-3-phenylacrylamide, as corrosion inhibitors for copper in nitric acid solutions. Their study found that these compounds are effective in protecting copper from corrosion, suggesting potential industrial applications (Abu-Rayyan et al., 2022).
Cytotoxicity and Cancer Research :Pandey et al. (2020) investigated new N-aryl-N'-Alkoxycarbonyl thiocarbamide derivatives, which showed cytotoxic properties against several human cancer cell lines. This research suggests that similar compounds to this compound could have potential applications in cancer therapy (Pandey et al., 2020).
Bioactive Molecule Binding :A study by Lääne et al. (1983) discussed the activation of polymers for binding bioactive molecules. They used 4-nitrophenyl chloroformate for the esterification of polymers, a process relevant to the functionalization of compounds like this compound for medical and biochemical applications (Lääne et al., 1983).
Photolysis and Cross-Linking in Biochemistry :Research by Goodfellow et al. (1989) developed p-Nitrophenyl 3-diazopyruvate as a cross-linking agent for the synthesis of photoaffinity probes, which are crucial in studying protein interactions and functions. This demonstrates the potential of nitrophenyl derivatives in biochemistry and molecular biology (Goodfellow et al., 1989).
Future Directions
The potential of similar compounds, such as N-(3-nitrophenyl)cinnamamide, as antiviral agents for hepatitis B (HBV) and C (HCV) viruses has been investigated . Additionally, the nonlinear optical properties of N-(3-nitrophenyl)acetamide have been studied, suggesting potential applications in optoelectronics .
properties
IUPAC Name |
N-(3-nitrophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h1-11H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZHIZJROMONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342561 | |
| Record name | 2-Propenamide, N-(3-nitrophenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55000-38-9 | |
| Record name | 2-Propenamide, N-(3-nitrophenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)


![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)
![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)

![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)



![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)